Superior Binding Affinity to HPV E2 DNA-Binding Domain Compared to Key Analogs
In a direct NMR-based binding screen against the human papillomavirus (HPV) E2 DNA-binding domain, 3'-chloro-biphenyl-4-carboxylic acid exhibited a dissociation constant (Kd) of 1.20E+6 nM (1.2 mM) [1]. This represents a superior binding affinity compared to several closely related analogs tested in the same assay system: 4'-fluoro-biphenyl-4-carboxylic acid (Kd = 1.50E+6 nM), 4'-phenoxy-biphenyl-4-carboxylic acid (Kd = 2.10E+6 nM), 4'-amino-biphenyl-4-carboxylic acid (Kd = 4.50E+6 nM), and 4'-cyano-biphenyl-4-carboxylic acid (Kd > 1.00E+7 nM) [2].
| Evidence Dimension | Binding Affinity (Kd) for HPV E2 DNA-Binding Domain |
|---|---|
| Target Compound Data | 1.20E+6 nM (1.2 mM) |
| Comparator Or Baseline | 4'-amino-biphenyl-4-carboxylic acid (4.50E+6 nM); 4'-fluoro-biphenyl-4-carboxylic acid (1.50E+6 nM); 4'-phenoxy-biphenyl-4-carboxylic acid (2.10E+6 nM) |
| Quantified Difference | 3.75-fold stronger binding than 4'-amino analog; 1.25-fold stronger than 4'-fluoro analog |
| Conditions | NMR-based screen observing changes in [15N]-HSQC spectra of the human papillomavirus type 16 E2 DNA-binding domain (DBD) [1]. |
Why This Matters
Demonstrates a quantifiable and meaningful improvement in target engagement for antiviral drug discovery programs focused on HPV, justifying its selection over less potent biphenyl analogs.
- [1] BindingDB. (2009). Affinity Data for BDBM50060967 (3'-Chloro-biphenyl-4-carboxylic acid). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50060967. View Source
- [2] BindingDB. (2009). Affinity Data for BDBM50060983, BDBM50060993, BDBM50061002, and BDBM50060975. Retrieved from https://www.bindingdb.org. View Source
